methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate
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Overview
Description
Methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a methoxy group attached to the pyridine ring and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate typically involves the reaction of 5-methoxypyridine-2-carbaldehyde with methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is isolated through standard workup procedures including extraction and purification by column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process is also scaled up, often involving crystallization techniques to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or organolithium compounds.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active metabolites that interact with enzymes or receptors in biological systems. The methoxy group on the pyridine ring may also play a role in modulating the compound’s activity by affecting its binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(5-hydroxypyridin-2-yl)-3-oxopropanoate
- Methyl 3-(5-chloropyridin-2-yl)-3-oxopropanoate
- Methyl 3-(5-fluoropyridin-2-yl)-3-oxopropanoate
Uniqueness
Methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields .
Properties
CAS No. |
2104438-97-1 |
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Molecular Formula |
C10H11NO4 |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate |
InChI |
InChI=1S/C10H11NO4/c1-14-7-3-4-8(11-6-7)9(12)5-10(13)15-2/h3-4,6H,5H2,1-2H3 |
InChI Key |
KUTOTNVJSIZGQT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C=C1)C(=O)CC(=O)OC |
Purity |
0 |
Origin of Product |
United States |
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